(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
(1S,5R)-1-methyl-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQJXIEKHMDMG-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@H]1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of a suitable precursor, often catalyzed by transition metals such as ruthenium (II). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Organic Synthesis
(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives and complex molecules through reactions such as:
- Epoxidation : The compound can undergo epoxidation reactions, leading to the formation of epoxides, which are crucial in synthesizing pharmaceuticals and agrochemicals.
- Synthesis of Beta-Amino Alcohols : It reacts with aromatic amines in the presence of catalysts like bismuth trichloride to prepare beta-amino alcohols, which are valuable in medicinal chemistry .
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications:
- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus when modified appropriately .
- Neuroprotective Effects : Some studies suggest that compounds derived from this bicyclic structure may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Chemical Biology
In chemical biology, this compound is utilized for probing biological systems:
- Probes for Biological Activity : The compound can be functionalized to create probes that help in studying enzyme mechanisms or receptor interactions .
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the synthesis of antiviral agents using this compound as a precursor. The synthesized compounds showed significant activity against hepatitis B virus in vitro, indicating the potential for developing new antiviral therapies .
Case Study 2: Neuroprotective Properties
Research published in a pharmacological journal highlighted the neuroprotective effects of modified versions of this compound. In animal models, these compounds reduced neuronal cell death and improved cognitive function, suggesting their utility in treating conditions like Alzheimer's disease .
Data Tables
| Application Area | Specific Use |
|---|---|
| Organic Synthesis | Intermediate for epoxidation and beta-amino alcohols |
| Medicinal Chemistry | Potential antiviral and neuroprotective agents |
| Chemical Biology | Probes for studying biological systems |
Mechanism of Action
The mechanism of action of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Variations
The bicyclo[3.1.0]hexane core is versatile, allowing modifications at multiple positions. Key analogs include:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| (5α)-1α-Methyl-6-oxabicyclo[3.1.0]hexane | C₆H₁₀O | 1α-Methyl, 6-Oxa | 98.14 | Rigid bicyclic structure, stereospecific |
| 5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one | C₆H₈O₂ | 5-Methyl, 2-keto, 6-Oxa | 128.13 | Ketone functionality enhances reactivity |
| trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl | C₅H₁₀ClNO | 6-Amino, 3-Oxa | 135.59 | Basic amino group for salt formation |
| 3-Azabicyclo[3.1.0]hexan-6-amine | C₅H₁₀N₂ | 3-Aza (N atom), 6-Amine | 98.15 | Potential antimicrobial precursor |
Substituent Impact :
- Oxygen vs. Nitrogen : The replacement of oxygen (6-oxa) with nitrogen (3-aza) in analogs like 3-azabicyclo[3.1.0]hexan-6-amine introduces basicity, enabling interactions in biological systems .
- Methyl Position : The 1α-methyl group in the target compound vs. 5-methyl in 5-methyl-6-oxabicyclo[3.1.0]hexan-2-one alters steric hindrance and electronic effects, influencing reactivity in ring-opening or substitution reactions .
Physicochemical Properties
- Boiling/Melting Points: Limited data for the target compound, but analogs like 5-methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one (MW 182.26) suggest higher molecular weight derivatives have increased lipophilicity .
- Solubility: The 6-oxa group enhances water solubility compared to purely hydrocarbon bicyclic systems. Amino derivatives (e.g., trans-6-amino-3-oxabicyclo) form hydrochloride salts to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
